molecular formula C26H18N2O4 B14921696 4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate

4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate

Cat. No.: B14921696
M. Wt: 422.4 g/mol
InChI Key: LSNKJMMPJRNFOF-UHFFFAOYSA-N
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Description

4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate is an organic compound with the molecular formula C26H18N2O4 and a molecular weight of 422.444 g/mol . This compound is part of the azo compounds family, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. Azo compounds are known for their vivid colors and are widely used in dyeing industries.

Preparation Methods

The synthesis of 4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt . Industrial production methods may involve large-scale reactors and continuous flow systems to maintain consistent quality and yield.

Chemical Reactions Analysis

4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate undergoes various chemical reactions, including:

Scientific Research Applications

4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vivid color properties.

Mechanism of Action

The mechanism of action of 4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo reversible isomerization, which can affect the compound’s binding affinity and activity. The pathways involved may include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate include:

Properties

Molecular Formula

C26H18N2O4

Molecular Weight

422.4 g/mol

IUPAC Name

[4-[(4-benzoyloxyphenyl)diazenyl]phenyl] benzoate

InChI

InChI=1S/C26H18N2O4/c29-25(19-7-3-1-4-8-19)31-23-15-11-21(12-16-23)27-28-22-13-17-24(18-14-22)32-26(30)20-9-5-2-6-10-20/h1-18H

InChI Key

LSNKJMMPJRNFOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=NC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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